molecular formula C29H25N5O6 B2504993 ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate CAS No. 894929-33-0

ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2504993
CAS No.: 894929-33-0
M. Wt: 539.548
InChI Key: DSMHDYSAGMAPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C29H25N5O6 and its molecular weight is 539.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents

Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds showed varying degrees of antibacterial and antifungal activity against several pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The study highlights the synthesis process and the potential application of these compounds in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Chemistry of sym-tetrazine

Investigation into the chemistry of sym-tetrazine derivatives, including the synthesis of ethyl benzoate thiocarbohydrazone and its conversion to 3-phenyl-4-amino-1, 2,4-triazoline-5-thione, and further oxidation to produce 6,6′-diphenyl-3,3′-biz(sym-tetrazinyl) disulfide. This research contributes to the understanding of sym-tetrazine chemistry and its potential applications in the synthesis of novel compounds (Postovskii, Ershov, Sidorov, & Serebryakova, 1977).

Synthesis and Single Crystal X-Ray Structure

The synthesis of diethyl 2,2´-thiocarbonyl-bis(azanediyl)dibenzoate leading to ethyl 2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl) benzoate and bis(quinazolin)disulfide was accomplished. This study provides insights into the structural characterization of these compounds, supporting their potential application in various scientific fields (Rimaz et al., 2009).

FT-IR, FT-Raman and Molecular Docking Study

A comprehensive study involving FT-IR and FT-Raman spectroscopy and molecular docking of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate. This research sheds light on the molecule's stability, electronic properties, and potential inhibitory activity against pyrrole inhibitor, indicating its possible application in drug development (El-Azab et al., 2016).

Synthesis, Characterization, and Biological Activity of New 3(4H)-Quinazolinone Derivatives

This study reports on the synthesis and biological evaluation of new quinazolinone derivatives, showcasing their potential as antibacterial and antifungal agents. The research highlights the structural synthesis process and the promising biological activity of these compounds, suggesting their utility in the development of new therapeutic agents (El-Shenawy, 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate involves the condensation of 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid with ethyl bromoacetate in the presence of a base, followed by acid hydrolysis to yield the final product.", "Starting Materials": [ "2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid", "ethyl bromoacetate", "base", "acid" ], "Reaction": [ "Step 1: Dissolve 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid and a base in a suitable solvent.", "Step 2: Add ethyl bromoacetate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with acid and extract the product with a suitable solvent.", "Step 4: Purify the product by recrystallization or chromatography to obtain ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate." ] }

CAS No.

894929-33-0

Molecular Formula

C29H25N5O6

Molecular Weight

539.548

IUPAC Name

ethyl 2-[[2-[2,4-dioxo-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]quinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H25N5O6/c1-2-39-28(37)20-12-6-8-14-22(20)30-24(35)18-34-23-15-9-7-13-21(23)27(36)33(29(34)38)17-16-25-31-26(32-40-25)19-10-4-3-5-11-19/h3-15H,2,16-18H2,1H3,(H,30,35)

InChI Key

DSMHDYSAGMAPPG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC4=NC(=NO4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.